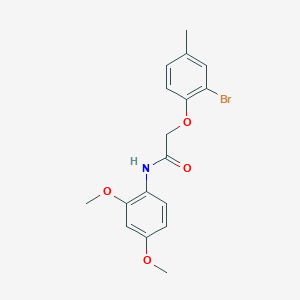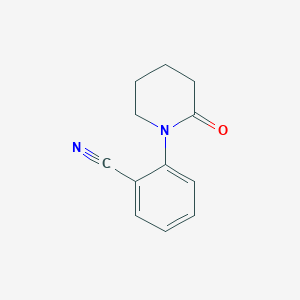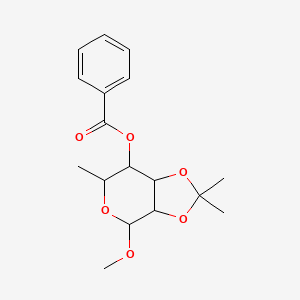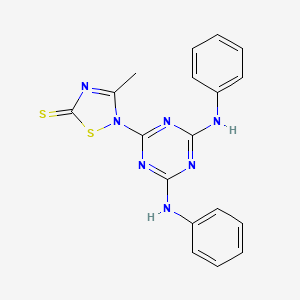![molecular formula C24H26N2O B3745402 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B3745402.png)
9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone
Vue d'ensemble
Description
9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. Inhibition of DAAO has been linked to a range of beneficial effects, including improved cognitive function, reduced neuroinflammation, and increased neuroplasticity.
Mécanisme D'action
9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors work by blocking the activity of this compound, an enzyme that is responsible for the breakdown of D-amino acids. By inhibiting this compound, the levels of D-amino acids in the brain can be increased, leading to a range of beneficial effects. D-amino acids have been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
In addition to their potential therapeutic applications in schizophrenia, this compound inhibitors have been shown to have a range of biochemical and physiological effects. These include reducing neuroinflammation, increasing neuroplasticity, and improving cognitive function. This compound inhibitors have also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors is that they can be used to selectively modulate the activity of this compound, without affecting other enzymes or neurotransmitter systems. This makes them a useful tool for studying the role of this compound in various physiological and pathological processes. However, one limitation of this compound inhibitors is that they may have off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors. One area of interest is in the development of more potent and selective inhibitors, which could be used to further elucidate the role of this compound in various disorders. Another area of interest is in the development of this compound inhibitors as therapeutics for other disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is also interest in exploring the potential use of this compound inhibitors as cognitive enhancers in healthy individuals.
Applications De Recherche Scientifique
The potential therapeutic applications of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors have been extensively studied in recent years. One major area of interest is in the treatment of schizophrenia, as elevated levels of this compound have been observed in the brains of patients with this disorder. Inhibition of this compound has been shown to reduce the levels of toxic metabolites associated with schizophrenia, leading to improved cognitive function and reduced symptoms.
Propriétés
IUPAC Name |
9-[(2,4-dimethylphenyl)methylamino]-3,3-dimethyl-2,4-dihydroacridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-15-9-10-17(16(2)11-15)14-25-23-18-7-5-6-8-19(18)26-20-12-24(3,4)13-21(27)22(20)23/h5-11H,12-14H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVAEPEHQJGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2=C3C(=NC4=CC=CC=C42)CC(CC3=O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3745323.png)

![3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3745331.png)
![2-methoxy-6-(4-methylphenyl)-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3745337.png)

![4-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3745353.png)
![N-(4-fluorophenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3745354.png)

![1,5-dimethyl-3,7-bis(phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3745377.png)

![2-(4-bromophenyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3745387.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3745409.png)
